molecular formula C20H28O8 B600552 Lobetyolin CAS No. 136085-37-5

Lobetyolin

Cat. No.: B600552
CAS No.: 136085-37-5
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-UPPVCQNNSA-N
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Mechanism of Action

Target of Action

Lobetyolin primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and inflammatory cytokines such as IL-6, TNF-α, and IL-1β . ASCT2 is an amino acid transporter, and the inflammatory cytokines are key players in the immune response.

Mode of Action

this compound interacts with its targets by downregulating their expression. It reduces both mRNA and protein expression of ASCT2 . It also significantly downregulates the production of IL-6, TNF-α, and IL-1β in macrophages .

Biochemical Pathways

this compound affects the glutamine metabolism pathway. It reduces the uptake of glutamine, contributing to drug-induced apoptosis and tumor growth inhibition . It also suppresses genes associated with bacterium presence, cellular response to lipopolysaccharide stimulation, and cytokine-cytokine receptor interaction .

Pharmacokinetics

It’s known that this compound is a polyacetylene glycoside found in diverse medicinal plants but mainly isolated from the roots of codonopsis pilosula . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

this compound exerts anti-cancer effects by repressing cell proliferation and inducing cell apoptosis via downregulation of ASCT2 . It also effectively inhibits the production of inflammatory cytokines (IL-6, TNF-α, and IL-1β) and mitigates sepsis induced by LPS through modulating macrophages’ ability to generate these cytokines .

Action Environment

It’s known that this compound is used in traditional chinese medicinal preparations, which are generally used to tonify spleen and lung qi and occasionally to treat cancer . The efficacy and stability of this compound could potentially be influenced by factors such as the method of preparation and the specific environmental conditions of the patient.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Biochemical Analysis

Biochemical Properties

Lobetyolin interacts with various enzymes and proteins, contributing to its biochemical reactions. It has shown activities against several types of cancer, notably gastric cancer . A significant biochemical reaction involves the down-regulation of glutamine metabolism by this compound, contributing to drug-induced apoptosis and tumor growth inhibition . This compound markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In gastric cancer cells, this compound treatment suppresses the proliferative capacity in a concentration-dependent manner . It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 . This compound induces the accumulation of reactive oxygen species (ROS) to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in gastric cancer cells . The level of total Nrf2 protein is reduced after this compound treatment .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant effects on cellular function in laboratory settings. It effectively restrains the growth of tumors in vivo . More studies are needed to further understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to suppress the proliferative capacity of gastric cancer cells in a concentration-dependent manner

Metabolic Pathways

This compound is involved in several metabolic pathways. It downregulates glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition

Transport and Distribution

This compound is transported and distributed within cells and tissues. It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells

Preparation Methods

Lobetyolin can be synthesized through various methods. One common approach involves the extraction from the roots of Codonopsis pilosula . The synthetic route typically involves the isolation of the compound using chromatographic techniques. Industrial production methods may include large-scale extraction and purification processes to obtain high-purity this compound .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUDYVKKPDZHS-UPPVCQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704871
Record name (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136085-37-5
Record name (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does lobetyolin exert its anti-cancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.

Q2: What is the specific target of this compound in cancer cells?

A2: Research suggests that this compound targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, this compound disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.

Q3: Are there other signaling pathways involved in this compound's anti-cancer activity?

A3: Yes, studies indicate that this compound's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in this compound-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].

Q4: Is there any in vivo evidence supporting this compound's anti-cancer potential?

A4: While in vivo studies are limited, one study demonstrated that this compound exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q6: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for this compound analysis, implying the availability of relevant spectroscopic information.

Q7: How is this compound content determined in plant materials?

A8: HPLC is the primary analytical method used to determine this compound content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.

Q8: Are there any established quality control standards for this compound?

A9: While this compound is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between this compound content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].

Q9: How do different cultivation and processing methods impact this compound content?

A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence this compound content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease this compound content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in this compound content compared to the crude herb [].

Q10: Is there any information available regarding the pharmacokinetics of this compound?

A11: A comparative pharmacokinetic study in rats indicated that this compound exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of this compound.

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